(2E)-3-(2-chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2-chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chlorophenyl and dimethoxyphenyl groups, linked through an oxadiazole ring and a propenamide moiety. Its distinct structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile oxide under appropriate conditions.
Coupling of the chlorophenyl and dimethoxyphenyl groups: This step involves the use of coupling reagents such as EDCI or DCC to form the desired amide bond.
Introduction of the propenamide moiety: This can be done through a Wittig reaction or a similar olefination process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-3-(2-chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2-chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide: shares similarities with other oxadiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H16ClN3O4 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C19H16ClN3O4/c1-25-15-9-7-13(11-16(15)26-2)18-19(23-27-22-18)21-17(24)10-8-12-5-3-4-6-14(12)20/h3-11H,1-2H3,(H,21,23,24)/b10-8+ |
InChI Key |
ZCGJRLZKHPHBOC-CSKARUKUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NON=C2NC(=O)/C=C/C3=CC=CC=C3Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C=CC3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.